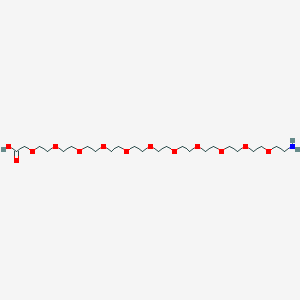
Amino-PEG11-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Amino-PEG11-CH2COOH involves large-scale ethoxylation processes, where the reaction is carried out in high-pressure reactors. The product is then purified through distillation and crystallization to achieve high purity levels (≥95%).
Chemical Reactions Analysis
Types of Reactions
Amino-PEG11-CH2COOH undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro-PEG11-CH2COOH, Nitroso-PEG11-CH2COOH.
Reduction: Amino-PEG11-CH2OH.
Substitution: Amide derivatives of this compound.
Scientific Research Applications
Amino-PEG11-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
Amino-PEG11-CH2COOH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-CH2COOH: A shorter PEG linker with similar properties but different spatial configuration.
Amino-PEG8-CH2COOH: An intermediate-length PEG linker used in similar applications.
Amino-PEG12-CH2COOH: A longer PEG linker providing greater flexibility and solubility
Uniqueness
Amino-PEG11-CH2COOH is unique due to its optimal length, providing a balance between flexibility and stability in PROTAC synthesis. Its 11-unit PEG spacer arm enhances solubility and reduces steric hindrance, making it highly effective in various applications .
Biological Activity
Amino-PEG11-CH2COOH is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, supported by relevant data, case studies, and research findings.
Overview of this compound
Chemical Structure and Properties:
this compound is characterized by a linear PEG chain with an amino group and a carboxylic acid functional group. This structure allows for effective conjugation with various biomolecules, enhancing their solubility and stability.
| Property | Description |
|---|---|
| Molecular Weight | Approximately 500 Da |
| Functional Groups | Amino (-NH2), Carboxylic Acid (-COOH) |
| Solubility | Highly soluble in water due to PEG moiety |
The biological activity of this compound primarily stems from its ability to modify proteins and peptides through PEGylation. This process involves the covalent attachment of PEG to a protein, which can significantly alter the protein's pharmacokinetics and pharmacodynamics.
- Increased Solubility: The hydrophilic nature of PEG enhances the solubility of poorly soluble drugs.
- Extended Half-life: PEGylation reduces renal clearance, prolonging the circulation time of therapeutic proteins.
- Reduced Immunogenicity: The presence of PEG can mask protein epitopes, decreasing immune recognition and response.
Case Studies
-
Therapeutic Applications in Neutropenia:
A study demonstrated that PEGylated granulocyte colony-stimulating factor (G-CSF) exhibited enhanced leukocyte proliferation activity in neutropenic mice models when conjugated with higher molecular weight PEGs compared to traditional formulations. This compound could be utilized similarly to improve the efficacy of G-CSF by extending its biological activity and half-life . -
Antioxidant Activity Enhancement:
Research involving co-amorphous systems showed that combining genistein with amino acids improved antioxidant properties. Although not directly related to this compound, it highlights how modifications can enhance biological activities through structural changes . -
Protein Stabilization:
Amino-group specific chemical modifications using PEG have been shown to improve the stability and productivity of proteins in various applications, indicating that similar approaches with this compound could yield beneficial effects in protein therapeutics .
Efficacy Studies
Recent studies have focused on the efficacy of PEGylated compounds in various therapeutic areas:
- Inhibition Studies: this compound has been implicated in enhancing the inhibitory effects of drugs like acarbose on α-glucosidase, suggesting potential applications in diabetes management .
- Protein Conjugation Techniques: The use of transglutaminase-mediated conjugation with amino derivatives like this compound has shown promise for creating homogeneous PEGylated proteins, which are crucial for drug development .
Properties
Molecular Formula |
C24H49NO13 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H49NO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23,25H2,(H,26,27) |
InChI Key |
PRCZFTCPTOXJDI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















